[His7] Corazonin

Catalog No.
S12875723
CAS No.
M.F
C62H79N17O18
M. Wt
1350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[His7] Corazonin

Product Name

[His7] Corazonin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Molecular Formula

C62H79N17O18

Molecular Weight

1350.4 g/mol

InChI

InChI=1S/C62H79N17O18/c1-30(81)51(61(96)73-41(53(65)88)24-48(64)85)79-59(94)44(22-34-25-67-38-11-7-6-10-37(34)38)71-50(87)27-68-54(89)45(23-35-26-66-29-69-35)75-60(95)46(28-80)77-58(93)42(21-33-12-14-36(83)15-13-33)74-55(90)40(16-18-47(63)84)72-57(92)43(20-32-8-4-3-5-9-32)76-62(97)52(31(2)82)78-56(91)39-17-19-49(86)70-39/h3-15,25-26,29-31,39-46,51-52,67,80-83H,16-24,27-28H2,1-2H3,(H2,63,84)(H2,64,85)(H2,65,88)(H,66,69)(H,68,89)(H,70,86)(H,71,87)(H,72,92)(H,73,96)(H,74,90)(H,75,95)(H,76,97)(H,77,93)(H,78,91)(H,79,94)/t30-,31-,39+,40+,41+,42+,43+,44+,45+,46+,51+,52+/m1/s1

InChI Key

HWFAYBNNXSVCII-ITDVOVOGSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C6CCC(=O)N6)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]6CCC(=O)N6)O

[His7] Corazonin is a neuropeptide primarily found in insects, particularly known for its role in regulating physiological processes such as pigmentation and behavior. This peptide is a variant of corazonin, characterized by the substitution of histidine at the seventh position in its amino acid sequence. It has emerged as a significant player in the study of insect physiology due to its diverse roles, including the regulation of heart rate, ecdysis (molting), and color changes in response to environmental stimuli. The sequence of [His7] Corazonin is conserved across various insect species, indicating its evolutionary significance and functional importance in neurobiology .

[His7] Corazonin participates in several biochemical pathways, primarily through its interaction with specific receptors known as G protein-coupled receptors (GPCRs). Upon binding to its receptor, [His7] Corazonin activates intracellular signaling cascades that lead to various physiological responses. For instance, it can induce melanization in locusts, which involves the activation of melanin synthesis pathways in epidermal cells. This process is crucial for color adaptation and thermoregulation in insects .

Synthesis of [His7] Corazonin typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides. The synthesis process includes:

  • Selection of Amino Acids: Choosing the appropriate amino acids based on the desired sequence.
  • Coupling Reactions: Sequentially adding protected amino acids to a solid support using coupling reagents.
  • Deprotection: Removing protective groups to expose reactive functional groups.
  • Cleavage: Detaching the synthesized peptide from the solid support.
  • Purification: Utilizing techniques such as high-performance liquid chromatography to purify the final product .

[His7] Corazonin has several applications, particularly in research:

  • Neurobiology Studies: It serves as a model for studying neuropeptide signaling pathways and their effects on behavior and physiology.
  • Agricultural Pest Control: Understanding its role in locust behavior can inform pest management strategies by disrupting their life cycle or behavior through targeted interventions.
  • Biotechnology: Potential applications in developing biopesticides or other agricultural products that leverage its biological functions .

Studies have focused on understanding how [His7] Corazonin interacts with its receptor and other signaling molecules:

  • Receptor Binding: Research has demonstrated that [His7] Corazonin binds specifically to corazonin receptors (CRZR), which are GPCRs that mediate its physiological effects.
  • Functional Characterization: Investigations into how receptor activation leads to downstream signaling events have provided insights into the complex regulatory networks involving neuropeptides in insects .

[His7] Corazonin shares similarities with several other neuropeptides, particularly within the context of insect physiology. Notable compounds include:

Compound NameDescriptionUnique Features
CorazoninA neuropeptide that regulates heartbeat and ecdysisLess effective at inducing melanization compared to [His7] Corazonin
Red Pigment Concentrating HormoneRegulates pigment migration in crustaceansPrimarily involved in color changes rather than general physiological regulation
Eclosion HormoneTriggers molting processes in insectsSpecifically linked to ecdysis rather than pigmentation
Adipokinetic HormoneInvolved in energy mobilizationFocused more on metabolic processes than pigmentation

The uniqueness of [His7] Corazonin lies in its dual functionality as both a pigmentotropin and a regulator of behavioral responses, making it a versatile neuropeptide within insect physiology . Its ability to influence coloration while also participating in broader physiological processes distinguishes it from other similar compounds.

Primary Amino Acid Sequence and Post-Translational Modifications

[His7] Corazonin is an 11-amino acid neuropeptide with the sequence Glp-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-NH₂ (Glp = pyroglutamate). The peptide is characterized by a substitution of histidine at position 7, distinguishing it from other corazonin isoforms. Post-translational modifications include:

  • N-terminal pyroglutamate formation: The glutamine residue at position 1 undergoes cyclization to form pyroglutamate, enhancing receptor binding stability.
  • C-terminal amidation: A glycine residue preceding the terminal threonine serves as an amidation signal, critical for biological activity.
  • Proteolytic cleavage: The precursor protein is processed at dibasic cleavage sites (Lys-Arg) to liberate the mature peptide.

Structural studies in Locusta migratoria and Schistocerca gregaria confirm that the His7 residue is essential for pigmentotropic activity, as albino locust strains lacking this residue fail to darken upon exogenous administration.

Gene Organization and Transcriptional Regulation

The corazonin gene in Drosophila melanogaster spans approximately 1.5 kb and encodes a 150-amino acid preprohormone. The gene architecture includes:

  • Exon-intron structure: Two introns split the coding sequence, with one located in the 5' untranslated region and another within the open reading frame.
  • Preprohormone domains:
    • Signal peptide: A 19-amino acid N-terminal sequence directs secretory pathway trafficking.
    • Mature peptide: The 11-amino acid [His7] Corazonin sequence followed by a glycine amidation signal.
    • Corazonin-associated peptide (CAP): A 39-amino acid C-terminal peptide of unknown function.

Transcriptional regulation involves conserved promoter elements upstream of the coding sequence. In Musca domestica, in situ hybridization reveals corazonin expression in dorsolateral protocerebral neurons during larval stages, shifting to adult-specific clusters in the brain. This spatiotemporal regulation suggests involvement of developmental transcription factors, though specific regulators remain uncharacterized.

Evolutionary Conservation of Corazonin Precursor Genes

Corazonin precursors share deep evolutionary roots with adipokinetic hormone (AKH), another insect neuropeptide. Key conservation patterns include:

  • Gene structure: Both corazonin and AKH genes encode signal peptides, bioactive peptides, and associated peptides, suggesting a common ancestral gene.
  • Sequence homology: The mature [His7] Corazonin sequence is identical across Diptera (Drosophila, Musca), while CAP regions diverge significantly.
  • Receptor conservation: Corazonin receptors in Manduca sexta and Drosophila retain seven transmembrane domains characteristic of Class A GPCRs, despite N-terminal extracellular domain variability.

Notably, albino strains of Schistocerca gregaria retain intact corazonin genes but exhibit receptor or downstream signaling defects, highlighting functional conservation amid phenotypic variation. In contrast, Drosophila corazonin mutants display normal ecdysis but impaired ethanol metabolism, underscoring lineage-specific functional diversification.

Neuroendocrine Regulation in Insect Development

[His7] Corazonin functions as a critical neuroendocrine regulator orchestrating multiple aspects of insect development through precise temporal and spatial signaling mechanisms. This neuropeptide variant, characterized by the substitution of histidine at position seven, demonstrates remarkable conservation across arthropod lineages while exhibiting species-specific functional specializations [1] [2].

The neuroendocrine architecture supporting [His7] Corazonin signaling involves neurosecretory cells located primarily in the pars lateralis of the protocerebrum, with additional populations distributed throughout the ventral nerve cord [1] [3]. These neurons project their axons through the nervi corporis cardiaci to neurohemal release sites in the corpora cardiaca, facilitating systemic hormone distribution via the hemolymph [4] [5].

Ecdysis Initiation and Molting Cycle Coordination

The ecdysis behavioral sequence represents one of the most precisely orchestrated developmental processes in insects, requiring the coordinated activation of multiple neuroendocrine pathways. [His7] Corazonin serves as a master regulator initiating this complex cascade through its actions on peripheral endocrine cells and central nervous system targets [6] [7].

Inka Cell Activation and Hormone Release

Inka cells, specialized endocrine cells located on the epitracheal surface, represent the primary peripheral targets for [His7] Corazonin signaling during ecdysis initiation [6] [8]. These cells synthesize and store two critical peptide hormones: preecdysis-triggering hormone and ecdysis-triggering hormone, which collectively orchestrate the behavioral and physiological changes necessary for successful molting [6] [9].

The corazonin receptor expressed in Inka cells exhibits extraordinary sensitivity, with an EC50 value of approximately 75 picomolar in Manduca sexta [7] [10]. This exceptional sensitivity enables [His7] Corazonin to function at physiologically relevant concentrations, with hemolymph levels ranging from 20 to 80 picomolar detected during natural ecdysis sequences [7]. Upon receptor activation, [His7] Corazonin triggers the initial phase of peptide hormone release from Inka cells through a G protein-coupled receptor mechanism involving both cyclic adenosine monophosphate and calcium-dependent signaling pathways [11].

Temporal Coordination of Ecdysis Behaviors

The temporal precision of [His7] Corazonin action during ecdysis reflects a sophisticated regulatory mechanism coordinating multiple developmental processes. Circulating [His7] Corazonin levels increase approximately 30 minutes before the onset of preecdysis behavior, reaching peak concentrations that subsequently decline over the following 30-40 minutes [7]. This temporal profile ensures that ecdysis-triggering hormone and preecdysis-triggering hormone release occurs in appropriate quantities and timing to support successful molting.

Experimental injection of [His7] Corazonin into pharate larvae demonstrates the peptide's capacity to induce precocious ecdysis behaviors, with preecdysis initiation occurring 40-90 minutes post-injection depending on the administered dose [6]. These findings indicate that [His7] Corazonin does not act directly on motor neurons controlling ecdysis behaviors but rather functions through the intermediate release of ecdysis-triggering hormones from Inka cells [6].

Pupariation and Metamorphosis Control

[His7] Corazonin signaling extends beyond simple ecdysis initiation to encompass broader aspects of metamorphic development, particularly during the critical larval-pupal transition. This regulatory function demonstrates the peptide's integration with multiple developmental control mechanisms governing insect metamorphosis [12] [3].

Larval-Pupal Transition Regulation

In Drosophila melanogaster, corazonin receptor expression and signaling play essential roles in coordinating the larval-pupal transition. RNA interference-mediated knockdown of the corazonin receptor significantly delays pupariation, indicating that corazonin signaling functions as a major regulatory component during this developmental checkpoint [12]. The delayed pupariation phenotype results from disrupted coordination between developmental timing mechanisms and the physiological processes necessary for successful metamorphosis.

The molecular mechanisms underlying corazonin's role in pupariation involve the regulation of dopamine biosynthesis pathways. Corazonin receptor knockdown leads to significant downregulation of tyrosine hydroxylase and aromatic L-amino acid decarboxylase, two enzymes critical for dopamine synthesis [12]. Since dopamine serves essential functions in both neurotransmission during the wandering stage and cuticular tanning processes, disruption of these biosynthetic pathways compromises multiple aspects of pupal development.

Growth Regulation and Size Determination

Recent investigations have revealed [His7] Corazonin's involvement in regulating basal ecdysteroid biosynthesis, which directly impacts systemic growth during larval development. In Drosophila melanogaster, corazonin-producing neurons regulate prothoracicotropic hormone neurons, creating a regulatory axis that controls ecdysteroid production independent of peak metamorphic signaling [13] [14] [15].

Inhibition of corazonin neuronal activity results in increased pupal size without affecting pupariation timing, indicating that corazonin signaling specifically modulates growth rate rather than developmental timing per se [13] [14]. This effect results from enhanced growth rate and delayed ecdysteroid elevation during the mid-third instar larval stage, when basal ecdysteroid levels normally constrain growth to ensure appropriate size coordination with developmental progression [13].

Circadian Rhythm Modulation in Diptera

The integration of [His7] Corazonin signaling with circadian timing mechanisms represents a sophisticated evolutionary adaptation enabling insects to coordinate developmental and physiological processes with environmental temporal cues. This regulatory function demonstrates particular importance in dipteran species, where circadian control of eclosion and other developmental events requires precise neuroendocrine coordination [7] [16].

Circadian Clock Gene Expression in Corazonin Neurons

Neurosecretory cells producing corazonin express core circadian clock genes, particularly the period gene, establishing a direct molecular link between circadian timing mechanisms and corazonin release [7]. In Manduca sexta, corazonin-expressing neurons show rhythmic period gene expression, suggesting that corazonin release itself may be subject to circadian regulation [7]. This temporal organization enables the coupling of ecdysis and eclosion events to appropriate phases of the circadian cycle.

The circadian gating of adult eclosion in moths provides a clear example of corazonin's integration with timing mechanisms. Eclosion typically occurs during specific circadian phases, ensuring that this vulnerable developmental transition coincides with environmental conditions favorable for survival [7]. The expression of period genes in corazonin neurons suggests that these cells may serve as intermediates between the central circadian clock and the neuroendocrine systems controlling eclosion timing.

Clock Protein Regulation and Feedback Mechanisms

Advanced molecular investigations have revealed complex epigenetic mechanisms regulating circadian clock gene expression in dipteran species, with implications for corazonin function. The CoREST complex, which includes histone-modifying enzymes, regulates multiple histone modifications at the period locus specifically in clock neurons [17]. This regulatory system demonstrates temporal specificity, with different histone modifications showing distinct patterns at different circadian phases.

Corazonin receptor knockout studies in Drosophila melanogaster have revealed connections between corazonin signaling and circadian behavioral outputs. Alterations in corazonin neuron physiology lead to fundamental changes in locomotor activity patterns, indicating that corazonin signaling influences circadian behavioral expression beyond its role in developmental timing [18]. These effects show strong sex-dependent variations, suggesting that corazonin's circadian functions may be integrated with reproductive and metabolic signaling pathways.

Stress Response Coordination Across Taxa

[His7] Corazonin functions as a central coordinator of stress responses across diverse arthropod taxa, demonstrating remarkable evolutionary conservation in its capacity to integrate multiple physiological systems during environmental challenges. This regulatory function positions corazonin as a critical component of the neuroendocrine networks that maintain homeostasis under varying environmental conditions [19] [20] [21].

Metabolic Stress and Energy Homeostasis

The role of [His7] Corazonin in coordinating responses to nutritional stress represents one of its most thoroughly characterized functions. During periods of food scarcity, corazonin signaling orchestrates a comprehensive physiological response designed to promote food search behavior while conserving energy reserves [1] [20] [21].

Corazonin receptor expression in the fat body, the insect equivalent of liver and adipose tissue, enables direct regulation of energy metabolism during stress conditions [20] [21]. Knockdown of corazonin receptor expression in fat body tissues increases resistance to starvation stress while simultaneously reducing feeding behavior, indicating that corazonin normally promotes energy mobilization and food-seeking activities [20]. This regulatory mechanism involves modulation of insulin-like peptide expression and alteration of gene expression patterns in metabolic tissues.

The temporal coordination of corazonin's metabolic effects demonstrates sophisticated integration with other stress response systems. During starvation, elevated systemic corazonin signaling coordinates increased food intake and energy store mobilization to maintain metabolic homeostasis [19] [20]. This response involves the upregulation of adipokinetic hormone-like signaling pathways and the activation of gluconeogenic enzymes necessary for maintaining circulating glucose levels during food scarcity.

Osmotic and Ionic Stress Responses

Recent investigations have revealed [His7] Corazonin's involvement in coordinating responses to osmotic and ionic stress through its interactions with diuretic hormone signaling systems [22] [23]. Corazonin acts as a neuroendocrine factor that inhibits the release of CAPA diuretic hormones, thereby modulating tolerance to desiccation and ionic stress conditions [22] [23].

The mechanism of osmotic stress regulation involves corazonin's action on specialized neurons in the ventral nerve cord that express CAPA peptides [22]. Through inhibition of cyclic adenosine monophosphate production in these neurons, corazonin suppresses CAPA release, leading to reduced diuresis and enhanced water retention during stress conditions [22]. This regulatory mechanism demonstrates the integration of multiple neuropeptide signaling systems in maintaining water and ion homeostasis.

Oxidative and Thermal Stress Coordination

[His7] Corazonin signaling contributes to coordinated responses against oxidative and thermal stress through mechanisms that remain partially characterized but appear to involve systemic metabolic adjustments and neuronal protection mechanisms [18]. Genetic alterations of corazonin neuron excitability affect survival under multiple stress conditions, including oxidative stress and thermal challenges such as chill-coma recovery [18].

The breadth of corazonin's stress response functions suggests that this neuropeptide may represent an ancient regulatory system that has been conserved and elaborated throughout arthropod evolution. The structural homology between corazonin and vertebrate gonadotropin-releasing hormone, combined with functional similarities to adipokinetic hormone signaling, supports the hypothesis that these peptide systems evolved from a common ancestral stress-response mechanism [20] [21].

Cross-Taxa Conservation and Functional Divergence

Comparative analyses across arthropod taxa reveal both conservation and divergence in [His7] Corazonin stress response functions. While the basic capacity to coordinate metabolic and osmotic stress responses appears broadly conserved, specific mechanisms and target tissues show considerable variation among different insect orders [1] [24].

XLogP3

-5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

20

Exact Mass

1349.57889874 g/mol

Monoisotopic Mass

1349.57889874 g/mol

Heavy Atom Count

97

Dates

Last modified: 08-10-2024

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